2,2-Dichloro-1-(3-methoxyphenyl)ethanol

Catalog No.
S12204129
CAS No.
M.F
C9H10Cl2O2
M. Wt
221.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1-(3-methoxyphenyl)ethanol

Product Name

2,2-Dichloro-1-(3-methoxyphenyl)ethanol

IUPAC Name

2,2-dichloro-1-(3-methoxyphenyl)ethanol

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

InChI

InChI=1S/C9H10Cl2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

HRCGJFFJPJEGHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(Cl)Cl)O

2,2-Dichloro-1-(3-methoxyphenyl)ethanol is an organic compound characterized by its molecular formula C9H10Cl2OC_9H_{10}Cl_2O and a molecular weight of 207.08 g/mol. It features a dichloroethyl group attached to a phenyl ring that contains a methoxy substituent at the para position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction to yield alcohols or other reduced derivatives.
  • Nucleophilic Substitution: The chlorine atoms can be substituted with other functional groups, allowing for the introduction of diverse chemical functionalities through nucleophilic substitution reactions.

These reactions are facilitated by various reagents, including oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, depending on the desired outcome of the reaction.

Research indicates that 2,2-Dichloro-1-(3-methoxyphenyl)ethanol exhibits notable biological activity. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its potential interactions with enzymes and receptors. Preliminary studies suggest that this compound may influence enzyme activity and receptor binding, indicating potential therapeutic applications in pharmacology. Its structural features may contribute to antioxidant properties, which could protect cells from oxidative damage.

The synthesis of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol can be achieved through several methods:

  • Chlorination of Alcohols: This method involves the chlorination of 3-methoxyphenyl ethanol using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Dichloromethylation: A more advanced approach involves the reaction of 3-methoxyphenol with dichloromethyl methyl ether in the presence of a base to introduce the dichloromethyl group.

These synthetic routes can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.

2,2-Dichloro-1-(3-methoxyphenyl)ethanol finds applications across various domains:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate or precursor in pharmaceuticals.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: It may have applications in developing agrochemicals due to its reactivity and potential bioactivity.

Interaction studies involving 2,2-Dichloro-1-(3-methoxyphenyl)ethanol focus on its effects on biological systems. Research suggests that its interactions with enzymes and receptors may lead to significant biological effects. Ongoing studies aim to elucidate the specific pathways influenced by this compound, which could pave the way for its development as a therapeutic agent.

Several compounds share structural similarities with 2,2-Dichloro-1-(3-methoxyphenyl)ethanol, each with unique properties:

Compound NameMolecular FormulaKey Features
2,2-Dichloro-1-(4-methoxyphenyl)ethanolC9H10Cl2OC_9H_{10}Cl_2OSimilar dichloro structure; different methoxy position
3-Methoxyphenethyl alcoholC9H12O2C_9H_{12}O_2Lacks chlorination; used in fragrances
4-Chloro-3-methoxyphenolC7H7ClO2C_7H_7ClO_2Contains chlorine; used in pharmaceuticals
2-Fluoro-1-(3-methoxyphenyl)ethanolC9H10ClFC_9H_{10}ClFFluorinated variant; different reactivity

Each of these compounds has distinct characteristics that differentiate them from 2,2-Dichloro-1-(3-methoxyphenyl)ethanol. The presence of chlorine versus fluorine or the position of methoxy groups significantly influences their chemical behavior and potential applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.0057849 g/mol

Monoisotopic Mass

220.0057849 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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